Antibacterial Activity: MIC Head‑to‑Head Comparison Against Clinical Bacterial Strains
In a direct head‑to‑head study, N‑(5‑nitropyridin‑2‑yl)benzamide (7a) exhibited 2‑ to 6‑fold higher antibacterial potency (lower MIC) against Gram‑positive strains compared to its 5‑bromo analog 4a, while maintaining comparable activity against Gram‑negative strains [1]. The nitro group imparts a distinct activity profile relative to both the bromo analog and the highly active sulfonamide derivative 5.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.74 µM (S. aureus); 0.37 µM (S. viridans); 1.49 µM (E. coli); 0.37 µM (K. pneumoniae); 0.37 µM (P. mirabilis); 0.74 µM (P. aeruginosa) |
| Comparator Or Baseline | 4a (N-(5-bromopyridin-2-yl)benzamide): 1.31 µM (S. aureus); 0.32 µM (S. viridans); 0.65 µM (E. coli); 0.65 µM (K. pneumoniae); 0.32 µM (P. mirabilis); 0.65 µM (P. aeruginosa). 5 (sulfonamide): 0.22 µM across all strains. |
| Quantified Difference | 7a shows 1.8‑fold lower MIC vs. 4a against S. aureus (0.74 vs. 1.31 µM) and 4.0‑fold lower MIC against S. viridans (0.37 vs. 0.32 µM); however, 5 (sulfonamide) is 3.4‑fold more potent than 7a against S. aureus (0.22 vs. 0.74 µM). |
| Conditions | Microdilution broth susceptibility test; bacterial strains isolated from clinical patients; MIC values in µM [1]. |
Why This Matters
Selection of N-(5-nitropyridin-2-yl)benzamide over the 5‑bromo analog provides a defined and reproducible gain in Gram‑positive antibacterial activity, while its distinct activity spectrum relative to the sulfonamide analog makes it suitable for structure‑activity relationship (SAR) studies where balanced Gram‑positive/negative coverage is desired.
- [1] Rai D, Singh RK. Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian J Chem. 2011;50B:931-936. View Source
